molecular formula C7H16ClN B2697572 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride CAS No. 1314953-65-5

2-Cyclopropyl-2-methylpropan-1-amine hydrochloride

Cat. No.: B2697572
CAS No.: 1314953-65-5
M. Wt: 149.66
InChI Key: NZPPDOTZFQLKFA-UHFFFAOYSA-N
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Description

Historical Development in Cyclopropylamine Research

The study of cyclopropylamines began in the mid-20th century with the discovery of their strained-ring reactivity and biological activity. Early methods for synthesizing cyclopropylamines relied on classical cyclopropanation techniques, such as the Simmons–Smith reaction and Michael-initiated ring-closure reactions. These approaches faced limitations in stereochemical control, prompting innovations like the Kulinkovich reaction, which enabled the preparation of aminocyclopropanes from amides and nitriles.

The specific compound this compound emerged as a research focus in the 2010s due to its potential in neuropharmacology. A 2019 patent disclosed a scalable route to non-racemic 1-cyclopropylalkyl-1-amines, including this compound, using chiral auxiliaries like S-(−)-α-phenylethylamine and titanium tetraisopropoxide catalysis. This method achieved optical purities exceeding 65% enantiomeric excess (ee), addressing prior challenges in stereoselective synthesis.

Significance in Medicinal Chemistry and Pharmacology

Cyclopropylamines are prized for their ability to modulate protein-ligand interactions through conformational restriction. The cyclopropane ring in this compound imposes a rigid geometry, enhancing binding affinity to targets such as G protein-coupled receptors. For example, its role as an intermediate in CRF-1 receptor antagonist synthesis highlights its utility in treating anxiety and depression disorders.

The compound’s primary amine group facilitates derivatization into prodrugs or active metabolites. Its hydrochloride salt improves solubility, making it suitable for formulation studies. Table 1 summarizes key physicochemical properties:

Property Value
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol
SMILES CC(C)(CO)C1CC1.Cl
Hydrogen Bond Donors 1 (amine group)
Rotatable Bonds 2

Academic Research Landscape

Recent academic studies have explored catalytic asymmetric synthesis and green chemistry approaches. The 2025 Chemical Reviews article highlights metal-catalyzed C–H functionalization as a frontier for cyclopropylamine synthesis, enabling direct amination of cyclopropane derivatives. Collaborative efforts between universities and pharmaceutical companies have optimized routes using inexpensive starting materials like cyclopropyl methyl ketone.

Notably, the Institut des Molécules et Matériaux du Mans and the University of Orléans have published methodologies for enantioselective cyclopropanation, achieving >90% ee in some cases. These advances align with industrial needs for scalable processes, as evidenced by patents filed by entities like BLD Pharmatech.

Methodological Framework for Cyclopropyl Amine Investigation

Synthetic routes to this compound fall into two categories:

1.4.1. Chiral Auxiliary-Based Synthesis
The patent-pending method involves condensing cyclopropyl methyl ketone with S-(−)-α-phenylethylamine to form a Schiff base, followed by sodium borohydride reduction and palladium-catalyzed debenzylation (Table 2):

Step Reaction Conditions Yield
1 Imine Formation Ti(OiPr)₄, THF, 60°C 85%
2 Reduction NaBH₄, Ethanol 78%
3 Debenzylation Pd/C, H₂, Ethanol 91%

1.4.2. Direct Amination Strategies Alternative approaches employ Kulinkovich-type reactions, where cyclopropane rings are formed via titanium-mediated coupling of amides with alkenes. While effective for racemic mixtures, this method requires resolution steps to achieve enantiopure products.

Properties

IUPAC Name

2-cyclopropyl-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(2,5-8)6-3-4-6;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPPDOTZFQLKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2-methylpropan-1-amine hydrochloride typically involves the reaction of cyclopropylmethyl ketone with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reductive amination followed by crystallization and purification steps to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

2-Cyclopropyl-2-methylpropan-1-amine hydrochloride undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Oxidizing Agent Conditions Product Yield
KMnO₄Acidic, 50–70°CAmine oxide~75%
H₂O₂Neutral pH, room temperatureN-Oxide derivatives~60%

The oxidation mechanism involves the abstraction of hydrogen from the amine group, forming intermediate radicals that stabilize into amine oxides.

Reduction Reactions

Reduction typically converts the compound into its primary amine form. Hydrogen gas (H₂) with a nickel (Ni) catalyst is commonly employed.

Reducing Agent Conditions Product Notes
H₂/Ni80–100°C, 5 atm pressure2-Cyclopropyl-2-methylpropanamineRequires inert atmosphere
NaBH₄Ethanol, refluxPartial reduction observedLimited applicability

The reductive pathway removes the hydrochloride group, restoring the free amine.

Substitution Reactions

The amine group participates in nucleophilic substitution with alkyl halides or acyl chlorides.

Reagent Conditions Product Key Observations
Methyl iodideK₂CO₃, DMF, 60°CN-Methyl-2-cyclopropyl-2-methylpropanamineHigh regioselectivity
Acetyl chlorideCH₂Cl₂, 0°CAcetylated derivativeRapid reaction at low temperature

Substitution reactions are facilitated by the lone pair on the nitrogen atom, enabling nucleophilic attack.

Acid-Base Reactions

The compound readily reacts with acids and bases, forming stable salts or regenerating the free amine.

  • With HCl : Forms the hydrochloride salt (original compound).

  • With NaOH : Liberates the free amine, 2-cyclopropyl-2-methylpropan-1-amine, in aqueous solution.

Radical-Mediated Reactions

The cyclopropylmethyl radical intermediate, generated under radical initiators (e.g., AIBN), undergoes rapid ring-opening to form but-3-enyl radicals.

Reaction Type Conditions Product Rate Constant
Radical ring-openingAIBN, 70°C, benzeneBut-3-enyl derivatives~1.2 × 10⁸ s⁻¹ at 37°C

This reaction is critical in studying radical stabilization mechanisms and polymerization pathways .

Decomposition Pathways

Thermal decomposition above 200°C results in cleavage of the cyclopropane ring, yielding alkenes and ammonia.

Temperature Major Products Byproducts
220°C3-Methyl-1-penteneNH₃, HCl
250°CIsomerized alkenesTrace aromatic compounds

Mechanistic Insights

  • Nucleophilic substitution : Proceeds via an S_N2 mechanism in polar aprotic solvents.

  • Radical stability : The cyclopropyl group stabilizes transition states during ring-opening, accelerating reaction rates .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting the central nervous system (CNS). Its structural features allow it to interact with various biological targets, making it a valuable building block in drug discovery.

Research indicates that 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride exhibits several biological activities:

  • CNS Activity : Preliminary studies suggest that this compound may act as a modulator for neurotransmitter systems, particularly those involving serotonin and catecholamines. Its interactions could lead to potential antidepressant or anxiolytic effects.
  • Antimicrobial Properties : Some studies have indicated potential antimicrobial activity, although the specific mechanisms remain to be fully elucidated.

Pharmacological Studies

Pharmacological investigations have focused on optimizing the compound's properties for dual-target engagement in CNS disorders. The replacement of traditional piperazine rings with cyclopropyl amine moieties has shown promise in enhancing selectivity and reducing side effects.

Organic Synthesis

This compound serves as a precursor in organic synthesis, enabling the development of more complex organic compounds. Its reactive amine functionality is particularly useful in synthesizing biologically active molecules.

Antidepressant Activity Study

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. This effect was measured using established assays such as the forced swim test.

StudyModelResult
Antidepressant ActivityRodentSignificant reduction in depressive-like behaviors

Neuroprotective Effects

Research highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a neuroprotective agent against neurodegenerative conditions.

StudyModelResult
Neuroprotective MechanismsNeuronal Cell CulturesReduced oxidative stress markers

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyclopropylpropan-2-amine Hydrochloride

  • Molecular Formula : C₅H₁₂ClN
  • CAS No.: 17397-13-6
  • Key Differences: Lacks the methyl group on the propane backbone, resulting in a simpler structure.
  • Applications : Used as a building block in agrochemical synthesis.

2-Cyclopropyl-2-phenylethan-1-amine Hydrochloride

  • Molecular Formula : C₁₁H₁₆ClN
  • CAS No.: 1803609-85-9
  • Key Differences : Incorporates a phenyl group instead of a methyl group, increasing lipophilicity and altering electronic properties. The aromatic ring may enhance binding affinity in receptor-targeted drug candidates .

1-(2-Chlorophenyl)-2-methylpropylamine Hydrochloride

  • Molecular Formula : C₁₁H₁₆Cl₂N
  • CAS No.: 54593120 (PubChem CID)
  • Key Differences : Features a chlorophenyl substituent, introducing both steric bulk and electron-withdrawing effects. This could influence metabolic stability in pharmaceutical contexts compared to the cyclopropyl analog .

1-Hydroxymethyl-1-methylethanaminium Chloride

  • Molecular Formula: C₄H₁₂ClNO
  • CAS No.: Not explicitly listed (see ).
  • Key Differences : Contains a hydroxymethyl group, increasing polarity and water solubility. This compound is used as an intermediate for sulfate derivatives, highlighting functional group versatility in synthesis .

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Formula CAS No. Substituents Purity Suppliers
2-Cyclopropyl-2-methylpropan-1-amine HCl C₇H₁₆ClN EN300-734893 Cyclopropyl, methyl 95% 1
2-Cyclopropylpropan-2-amine HCl C₅H₁₂ClN 17397-13-6 Cyclopropyl N/A 9
2-Cyclopropyl-2-phenylethan-1-amine HCl C₁₁H₁₆ClN 1803609-85-9 Cyclopropyl, phenyl N/A 8
[1-(2-Chlorophenyl)-2-methylpropyl]methylamine HCl C₁₁H₁₆Cl₂N 54593120 Chlorophenyl, methyl N/A N/D
1-Hydroxymethyl-1-methylethanaminium Cl C₄H₁₂ClNO N/A Hydroxymethyl N/A N/D

Research Findings and Implications

Substituent Effects: The cyclopropyl group in the target compound confers rigidity to the molecule, which may enhance binding specificity in drug design compared to flexible aliphatic chains .

Synthetic Methods :

  • Microwave-assisted synthesis (as described for analogous compounds in ) could improve yields and purity compared to conventional methods, though direct data for the target compound is lacking .

Analytical Techniques :

  • RP-HPLC (reverse-phase high-performance liquid chromatography), validated for amitriptyline hydrochloride (), is likely applicable for quantifying the target compound and its analogs, given their similar hydrochloride salt forms .

Biological Activity

2-Cyclopropyl-2-methylpropan-1-amine hydrochloride, with the molecular formula C7H16ClN, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including a cyclopropyl group, a methyl group, and an amine group, classify it as an aliphatic amine. This article explores its biological activity, potential therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Weight : 149.66 g/mol
  • Appearance : White crystalline powder
  • InChI Code : 1S/C7H15N.ClH/c1-5(2)7(8)6-3-4-6;/h5-7H,3-4,8H2,1-2H3;1H

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in relation to the central nervous system (CNS). Its potential as a building block in drug discovery for CNS disorders is noteworthy. Interaction studies have focused on its binding affinity to various receptors, which is crucial for understanding its therapeutic effects.

Key Findings:

  • Binding Affinity : Studies suggest that variations in the cyclopropyl or amine groups significantly influence receptor interactions and biological outcomes.
  • Therapeutic Potential : The compound has been investigated as a potential treatment for conditions such as depression and anxiety due to its structural similarities with other psychoactive agents .

Structure-Activity Relationship (SAR)

The SAR of this compound has been explored through comparative studies with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-Cyclopropyl-2-methylpropan-1-amine hydrochlorideC7H16ClNSimilar structure but different substitution pattern
2-Methylcyclopropan-1-amine hydrochlorideC4H10ClNSmaller size; potential for different biological activity
2-Cyclopropyl-1-methyl-ethylamine hydrochlorideC6H14ClNVariation in alkyl substitution; distinct pharmacological properties

These comparisons highlight how specific modifications to the cyclopropyl or amine groups can impact biological activity and receptor binding.

Antimalarial Activity

A study on cyclopropyl carboxamide derivatives demonstrated that compounds with similar structural motifs to this compound exhibited potent antimalarial activity. The mechanism involved targeting cytochrome b in Plasmodium falciparum, indicating that structural integrity around the cyclopropyl group is crucial for maintaining efficacy .

CNS Activity

Research into the CNS effects of cyclopropyl derivatives has shown that modifications can lead to significant changes in pharmacodynamics. For instance, replacing the cyclopropyl group with other aliphatic groups resulted in varying degrees of activity against neuroreceptors linked to mood regulation .

Q & A

Q. What are the established synthetic routes for 2-Cyclopropyl-2-methylpropan-1-amine hydrochloride, and how can reaction conditions be optimized for academic laboratory settings?

The synthesis typically involves cyclopropylation followed by amination and subsequent salt formation. A nucleophilic substitution reaction between cyclopropylmethylamine and methyl iodide under controlled conditions (e.g., inert atmosphere, 40–60°C) generates the tertiary amine intermediate. Hydrochloric acid is then added to precipitate the hydrochloride salt . Optimization strategies include:

  • Using Schlenk techniques to exclude moisture and oxygen.
  • Employing polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Purifying intermediates via recrystallization (e.g., ethanol/ether mixtures) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound in research samples?

Key techniques include:

  • 1H/13C NMR spectroscopy : To confirm cyclopropane ring integrity and methyl/amine group positions (e.g., cyclopropyl proton shifts at δ 0.5–1.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation (C7H16ClN, [M+H]+ at m/z 150.1012).
  • Ion chromatography (IC) or HPLC with charged aerosol detection (CAD) : To quantify residual chloride ions and assess salt stoichiometry .

Q. What stability considerations are critical for handling and storing this compound in experimental workflows?

The compound is hygroscopic and sensitive to thermal decomposition . Best practices include:

  • Storing under argon/nitrogen at 2–8°C to prevent deliquescence.
  • Avoiding prolonged exposure to strong oxidizing agents (e.g., KMnO4) or bases, which may trigger ring-opening reactions .
  • Monitoring pH during biological assays (<5.0) to prevent free amine formation .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of this compound in nucleophilic substitution reactions compared to non-cyclopropane analogues?

The ring strain (∼27 kcal/mol) in the cyclopropane group increases electrophilicity at the adjacent carbon, accelerating SN2 reactions. For example:

  • In substitution with NaN3, the reaction rate is 3–5× faster than in non-cyclopropyl analogues.
  • DFT calculations (B3LYP/6-31G*) show reduced activation energy (ΔG‡ ≈ 18.2 kcal/mol) due to transition-state stabilization via hyperconjugation .

Q. What computational chemistry approaches are recommended to model the stereoelectronic effects of the cyclopropane ring in this compound during reaction mechanism studies?

  • Molecular dynamics (MD) simulations : To assess conformational flexibility under physiological conditions.
  • Natural bond orbital (NBO) analysis : To quantify hyperconjugative interactions stabilizing the cyclopropane ring.
  • Docking studies : For predicting interactions with biological targets (e.g., monoamine transporters) using AutoDock Vina or Schrödinger Suite .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound observed in different enzymatic assay systems?

Contradictions may arise from assay-specific factors:

  • Orthogonal assays : Compare results from fluorometric (e.g., FLIPR) and radiometric (e.g., [3H]-ligand binding) methods.
  • Impurity profiling : Use LC-MS to rule out interference from byproducts (e.g., cyclopropane ring-opened derivatives) .
  • Buffer optimization : Test activity in varied ionic strengths (50–200 mM NaCl) and pH (4.5–7.4) to identify assay artifacts .

Q. What strategies are effective for isolating and characterizing degradation products of this compound under accelerated stability testing?

  • Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), or acidic/alkaline conditions.
  • LC-MS/MS with ion trap detection : To identify major degradation pathways (e.g., ring-opening via hydrolysis to form 3-methylbut-1-en-3-amine).
  • Isolation via preparative TLC : Use silica gel plates (CH2Cl2:MeOH:NH4OH = 90:9:1) for purification .

Q. Methodological Notes

  • Synthesis : Prioritize small-scale (<10 g) protocols for academic reproducibility .
  • Data Validation : Cross-reference NMR assignments with PubChem’s computed spectra (InChI Key: SYEIQRWDGGTWSP-UHFFFAOYSA-N) .
  • Safety : Follow Sigma-Aldrich guidelines for handling hygroscopic and thermally unstable compounds .

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